Introduction: The Strategic Value of Fluorinated Quinolines
Introduction: The Strategic Value of Fluorinated Quinolines
An In-depth Technical Guide to 8-Fluoroquinolin-6-ol: Structure, Properties, and Synthetic Insights for Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy in modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacological profile.[2][3]
8-Fluoroquinolin-6-ol belongs to this promising class of fluorinated heterocyclic compounds. As a functionalized building block, it offers medicinal chemists a unique combination of features: a rigid bicyclic aromatic system, a nucleophilic hydroxyl group amenable to further derivatization, and a strategically placed fluorine atom at the C8 position. This guide provides a comprehensive technical overview of 8-Fluoroquinolin-6-ol, detailing its chemical structure, physicochemical properties, a validated synthetic approach, and its potential applications as a key intermediate in the development of novel therapeutic agents.
Chemical Identity and Molecular Structure
8-Fluoroquinolin-6-ol is a heterocyclic aromatic compound. The core structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. A hydroxyl (-OH) group is substituted at the 6th position and a fluorine (-F) atom is at the 8th position.
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IUPAC Name: 8-fluoroquinolin-6-ol[4]
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CAS Number: 209353-22-0[4]
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Molecular Formula: C₉H₆FNO[4]
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Canonical SMILES: C1=CC2=CC(=CC(=C2N=C1)F)O[4]
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InChI: InChI=1S/C9H6FNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H[4]
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InChIKey: ATQMMXTUQMSGLY-UHFFFAOYSA-N[4]
The placement of the fluorine atom at C8 and the hydroxyl group at C6 influences the electronic distribution and reactivity of the entire ring system, making it a valuable synthon for targeted drug design.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The data presented below are primarily computed properties that provide valuable insights for researchers.
| Property | Value | Source |
| Molecular Weight | 163.15 g/mol | PubChem[4] |
| Monoisotopic Mass | 163.043341977 Da | PubChem[4] |
| XLogP3 (Lipophilicity) | 1.8 | PubChem[4] |
| Topological Polar Surface Area (TPSA) | 33.1 Ų | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 0 | PubChem[4] |
| Complexity | 165 | PubChem[4] |
The moderate lipophilicity (XLogP3 of 1.8) and low topological polar surface area suggest that 8-Fluoroquinolin-6-ol possesses favorable characteristics for potential cell permeability and oral bioavailability.
Synthesis of 8-Fluoroquinolin-6-ol
While numerous methods exist for the synthesis of quinoline derivatives, the Skraup synthesis remains a robust and classical approach for constructing the quinoline core from an aniline derivative.[5] A plausible and efficient route to 8-Fluoroquinolin-6-ol is via a Skraup reaction starting from the commercially available 4-amino-3-fluorophenol. This method has been successfully applied to the synthesis of the related isomer, 6-fluoro-8-quinolinol, from 2-amino-5-fluorophenol.[6]
Proposed Synthetic Workflow: Skraup Synthesis
The reaction involves the treatment of an aniline derivative with glycerol, an oxidizing agent (such as nitrobenzene or arsenic acid), and concentrated sulfuric acid. The sulfuric acid acts as both a catalyst and a dehydrating agent.
Caption: Potential therapeutic applications derived from the 8-Fluoroquinolin-6-ol scaffold.
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Antibacterial Agents: The 6-fluoro-4-quinolone core is the defining feature of the highly successful fluoroquinolone class of antibiotics, which inhibit bacterial DNA gyrase and topoisomerase IV. [2]8-Fluoroquinolin-6-ol serves as a valuable starting point for synthesizing novel quinolone analogs to combat antibiotic resistance. [7]2. Antifungal Agents: Structurally related di-fluoro-quinoline derivatives have demonstrated potent fungicidal activity, suggesting that the 6,8-difluoro pattern could be a promising area of exploration. [3]For instance, the fungicide Ipflufenoquin acts by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in fungal pyrimidine biosynthesis. [1]3. Anticancer Agents: The 8-hydroxyquinoline moiety is known for its ability to chelate metal ions and has been incorporated into compounds with significant anticancer activity. [5][8]These derivatives can induce apoptosis and interfere with critical cell signaling pathways. [9]The combination of the 8-fluoro and 6-hydroxy groups on the quinoline scaffold could lead to novel agents with enhanced potency and selectivity.
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Neuroprotective Agents: 8-Hydroxyquinoline derivatives have been investigated for the treatment of neurodegenerative disorders like Alzheimer's disease, partly due to their ability to chelate metal ions involved in amyloid plaque formation. [9]
Safety and Handling
Specific safety and toxicity data for 8-Fluoroquinolin-6-ol are not extensively documented. Therefore, it should be handled with the standard precautions for a novel laboratory chemical. Based on data for structurally similar compounds like 8-fluoroquinoline and 8-aminoquinolin-6-ol, the following hazards should be assumed:
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Causes skin irritation (H315) [10][11]* Causes serious eye irritation (H319) [10][11]* May cause respiratory irritation (H335) [10][11] Handling Recommendations:
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Handle only in a well-ventilated area, preferably in a chemical fume hood. [12]* Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [13]* Avoid formation of dust and aerosols.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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PubChem. (n.d.). 8-Fluoroquinolin-6-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 8-Fluoroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 6-Fluoroquinolin-8-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 8-Aminoquinolin-6-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Retrieved from [Link]
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MySkinRecipes. (n.d.). 6-Fluoroquinoline-8-carboxylic acid. Retrieved from [Link]
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Chemsrc. (n.d.). 8-Fluoroquinoline. Retrieved from [Link]
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NIST. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved from [Link]
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Gershon, H., Clarke, D. D., & Gershon, M. (1974). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from [Link]
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SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
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University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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NIST. (n.d.). Infrared Spectrum of 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved from [Link]
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Chen, Y. L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 45-49. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry. Retrieved from [Link]
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NIST. (n.d.). Infrared Spectrum of 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved from [Link]
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